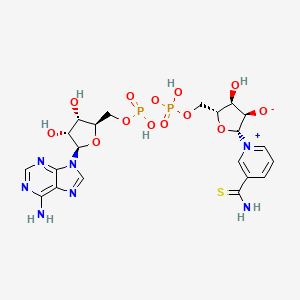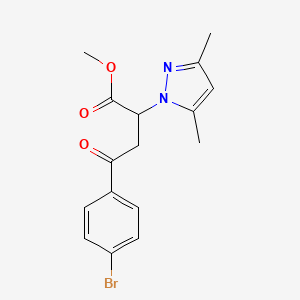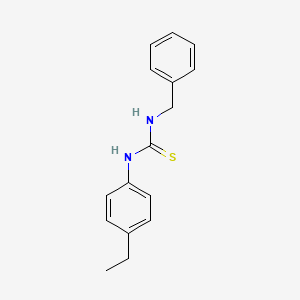
Thio-NAD
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thio-NAD and related thiophene derivatives focuses on developing efficient, versatile methods for incorporating sulfur into the nicotinamide ring. Recent achievements in thiophene synthesis highlight advancements in methodologies, including modifications to traditional approaches and the discovery of novel synthetic routes. These methods employ diverse catalysts and often aim to enhance reaction efficiency, selectivity, and environmental friendliness. The synthesis of this compound is a critical step in exploring its potential biochemical applications, necessitating precise control over the incorporation of sulfur atoms into the molecular structure (Xuan, 2020).
Wissenschaftliche Forschungsanwendungen
Forschung zu Stoffwechselerkrankungen
Thio-NAD wird in der Erforschung von Stoffwechselerkrankungen eingesetzt. Es spielt eine entscheidende Rolle bei der Detektion von Gallensäuren, die für die Regulierung des Glukose-, Lipid- und Energiestoffwechsels von Bedeutung sind. Die metabolische Profilerstellung von Gallensäuren, die auf Detektionstechnologien basiert, die this compound verwenden, kann ihre Arten und Gehalte genau überwachen, was für die Vorbeugung, Diagnose und Behandlung von Krankheiten unerlässlich ist .
Krebstherapie
In der Krebsforschung wurde this compound verwendet, um den zytosolischen NADPH-Pool zu unterdrücken, was den oxidativen Stress erhöht und mit der Chemotherapie synergisiert. Dieser Ansatz wird als Antikrebsstrategie untersucht, bei der this compound die von chemotherapeutischen Medikamenten produzierten reaktiven Sauerstoffspezies verstärkt und so zu einem synergistischen Zelltod führt .
Überwachung der Enzymaktivität
This compound wird verwendet, um die Enzymaktivitäten in verschiedenen biochemischen Assays zu überwachen. So wurde es beispielsweise in enzymatischen Reaktionssystemen eingesetzt, um die Gesamtmenge an Gallensäuren im Serum zu quantifizieren, indem die Absorptionsänderungen des Produkts this compound gemessen werden, was für das Verständnis der enzymatischen Prozesse, die an der Leberfunktion beteiligt sind, entscheidend ist .
Arzneimittelentwicklung
Forscher nutzen this compound bei der Entwicklung neuer Medikamente. Es dient als Sonde, um die Wechselwirkung zwischen NAD±abhängigen Enzymen und potentiellen Wirkstoffmolekülen zu untersuchen. Dies ist besonders wichtig bei der Entwicklung von Enzyminhibitoren, die als therapeutische Mittel dienen können .
Biochemische Analyse
This compound ist integraler Bestandteil biochemischer Analysetechniken wie der Flüssigchromatographie-Massenspektrometrie (LC-MS), wo es zur genauen Trennung und Quantifizierung verschiedener Gallensäurearten beiträgt. Diese Analysen sind entscheidend für das Verständnis der biochemischen Pfade, die an verschiedenen Krankheiten beteiligt sind .
Antigendetektion
In der immunologischen Forschung wurde this compound verwendet, um die Detektionsempfindlichkeit von Antigentests zu verbessern. So wurde es beispielsweise in ELISA-Tests eingesetzt, um Tuberkulose zu diagnostizieren, indem Spurenmengen von Proteinen gemessen werden, die durch Erhitzen abgesondert werden, was sein Potenzial zur Verbesserung der diagnostischen Genauigkeit zeigt .
Regulation des Redoxstatus
This compound wird hinsichtlich seiner Rolle bei der Regulierung des Redoxstatus von Zellen untersucht. Es ist an der Neutralisierung reaktiver Sauerstoffspezies (ROS) beteiligt, was eine kritische Funktion in schnell proliferierenden Krebszellen darstellt. Das Verständnis dieses Prozesses kann zur Entwicklung von Strategien zur Kontrolle des ROS-Spiegels bei verschiedenen Krankheiten führen .
Pharmakologische Forschung
Als pharmakologisches Werkzeug wird this compound verwendet, um die Modulation des NAD-Spiegels durch NAD+ -Kinase zu untersuchen, was zur Zytotoxizität in Krebszellen beiträgt. Diese Forschung kann Einblicke in die metabolischen Anforderungen von Krebszellen liefern und zur Entdeckung neuer therapeutischer Ziele führen .
Wirkmechanismus
Target of Action
Thio-Nicotinamide Adenine Dinucleotide, also known as Thio-NAD, primarily targets enzymes that consume Nicotinamide Adenine Dinucleotide (NAD+). The use of this compound instead of NAD+ as a substrate for these enzymes is advantageous since the reduced form of this compound exhibits a substantial increase in absorbance at 405 nM . One of the key functions of this compound is its role in maintaining cellular energy levels. This compound serves as a coenzyme for the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP) reductase, which is involved in the production of Adenosine Triphosphate (ATP), the primary energy currency of the cell .
Mode of Action
The mechanism of action of this compound involves its conversion to NAD+ within cells. Once inside the cell, this compound is broken down into NAD+ and a sulfur-containing compound. This process replenishes cellular NAD+ levels, allowing for increased activity of NAD±dependent enzymes and sirtuins . The sulfur atom in this compound increases the electron density in the molecule, making it more reactive than NAD. This increased reactivity enhances the ability of this compound to participate in redox reactions and serve as a cofactor for a variety of enzymes involved in cellular metabolism .
Biochemical Pathways
This compound plays a crucial role in redox reactions, which involve the transfer of electrons between molecules. It is involved in various energy production processes, such as the Krebs cycle, fatty acid oxidation, glycolysis, and serine biosynthesis . By facilitating the transfer of electrons during oxidative phosphorylation, this compound helps generate ATP, which is essential for various cellular processes, including muscle contraction, nerve transmission, and protein synthesis .
Pharmacokinetics
It is known that the bioavailability and stability of this compound can be influenced by various factors, including the method of administration and the presence of other substances in the body .
Result of Action
The unique properties of this compound make it a promising molecule for therapeutic interventions in various diseases. Research has shown that this compound supplementation can enhance cellular energy production, improve metabolic function, and protect cells from oxidative damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, the pH of the environment, and the temperature can all affect the activity of this compound
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONXVMMINSQBV-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O13P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4090-29-3 | |
| Record name | Thionicotinamide adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thio-NAD is structurally similar to NAD+ but contains a sulfur atom replacing the oxygen atom in the carboxyamide group of the nicotinamide ring. This seemingly small modification can significantly impact its binding affinity and reactivity with various enzymes. [, ]
A: The sulfur substitution can alter the twist of the 3-carbothiamide group relative to the pyridine ring, affecting its interaction with enzymes. While Thio-NADP+ remains a good substrate for some enzymes like transhydrogenase, this compound+ often displays weaker binding and slower reaction rates compared to NAD+. This suggests that the sulfur atom might hinder conformational changes necessary for optimal substrate binding and catalysis. [, ]
A: Studies with transhydrogenase, an enzyme coupling NADH oxidation to NADP+ reduction, revealed that while Thio-NADP(H) acts as a good analogue for NADP(H), this compound(H) poorly mimics NAD(H). This difference stems from the altered conformational changes induced by this compound(H) impacting the hydride transfer process. []
ANone: The molecular formula of this compound+ is C21H27N7O13P2S, and its molecular weight is 663.49 g/mol.
A: Thio-NADH exhibits a distinct absorption maximum at 400 nm, making it easily distinguishable from NADH, which absorbs at 340 nm. This spectral shift allows for direct measurement of Thio-NADH accumulation in enzymatic assays. [, , , ]
A: Research suggests this compound demonstrates good stability in various buffer systems and temperatures, making it suitable for a wide range of biochemical and enzymatic assays. [, ]
A: Due to its distinct spectral properties and compatibility with various enzymes, this compound has found applications in developing highly sensitive enzymatic assays for detecting low concentrations of various analytes like proteins, cholesterol, and mevalonic acid. [, , , ]
A: this compound has been successfully employed in enzymatic assays utilizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), glucose dehydrogenase, carnitine dehydrogenase, and hydroxybutyrate dehydrogenase. [, , , , ]
A: this compound's utility in ultrasensitive assays stems from its ability to participate in enzyme cycling reactions. In these reactions, a target analyte triggers a cascade where this compound is continuously reduced to Thio-NADH. The accumulating Thio-NADH, easily quantifiable at 400 nm, serves as a amplified signal proportional to the initial analyte concentration. [, , , ]
A: While the provided research primarily focuses on experimental studies, computational approaches like molecular docking and molecular dynamics simulations can offer valuable insights into the binding mode, affinity, and conformational changes upon this compound interaction with various enzymes. []
A: The sulfur substitution in this compound represents a prime example of structure-activity relationship studies. This modification significantly alters its interaction with certain enzymes, highlighting the importance of the carboxyamide group for optimal binding and catalysis. [, , ]
A: Developing stable formulations of this compound and optimizing its storage conditions are crucial for broader research and potential therapeutic applications. Encapsulation techniques and novel excipients could be explored to enhance its stability, solubility, and bioavailability. [, ]
A: While not explicitly addressed in the provided research, comprehensive safety and toxicological studies are crucial before considering this compound for therapeutic applications. Adhering to relevant regulatory guidelines and ensuring responsible handling practices are paramount throughout its development and application. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)
